Luffolide

Description

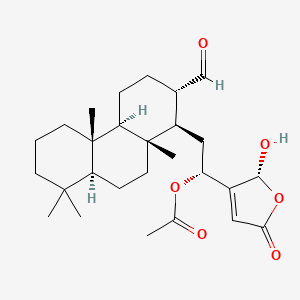

Structure

2D Structure

3D Structure

Properties

CAS No. |

121449-94-3 |

|---|---|

Molecular Formula |

C27H40O6 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-[(2R)-2-hydroxy-5-oxo-2H-furan-3-yl]ethyl] acetate |

InChI |

InChI=1S/C27H40O6/c1-16(29)32-20(18-13-23(30)33-24(18)31)14-19-17(15-28)7-8-22-26(19,4)12-9-21-25(2,3)10-6-11-27(21,22)5/h13,15,17,19-22,24,31H,6-12,14H2,1-5H3/t17-,19-,20-,21+,22+,24-,26+,27+/m1/s1 |

InChI Key |

QPTVAYUFYIWGFW-QRDIJWGLSA-N |

SMILES |

CC(=O)OC(CC1C(CCC2C1(CCC3C2(CCCC3(C)C)C)C)C=O)C4=CC(=O)OC4O |

Isomeric SMILES |

CC(=O)O[C@H](C[C@@H]1[C@H](CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CCCC3(C)C)C)C)C=O)C4=CC(=O)O[C@H]4O |

Canonical SMILES |

CC(=O)OC(CC1C(CCC2C1(CCC3C2(CCCC3(C)C)C)C)C=O)C4=CC(=O)OC4O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Luffolide |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Luffolide

Methodologies for Luffolide Isolation from Natural Sources

This compound was initially isolated from the sponge Luffariella sp. collected from Palau. nih.govcolab.wsresearchgate.net While the specific detailed extraction and purification methods for the initial isolation of this compound are not extensively detailed in the provided snippets, the isolation of natural products from marine sponges typically involves solvent extraction followed by various chromatographic techniques to separate and purify individual compounds. The yield of this compound from natural sources has been noted as limited, which has posed challenges for extensive pharmacological studies. acs.orgacs.org

Spectroscopic and Diffraction Techniques for this compound Structure Determination

The comprehensive structural elucidation of this compound has relied on a combination of powerful analytical techniques. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional techniques, has been essential for the structural analysis and, importantly, the determination of the absolute configuration of this compound. acs.orgacs.orgresearchgate.netdntb.gov.uanih.gov NMR provides detailed information about the connectivity of atoms and the spatial arrangement of protons and carbons within the molecule. nih.gov

Elucidation of Specific Stereocenters (e.g., C-16 Configuration)

The absolute configuration of chiral centers within this compound, such as the configuration at C-16, has been a key aspect of its structural elucidation. Studies involving the synthesis of this compound and its epimers, combined with spectroscopic analysis, particularly NMR, have been employed to assign the absolute stereochemistry at specific positions like C-16. acs.orgresearchgate.netnih.gov For instance, comparison of NMR data, such as proton chemical shifts (δ), between this compound and its C-16 epimer, sometimes facilitated by techniques like the modified Mosher's method, has been instrumental in confirming the stereochemical assignment at this center. acs.org

Biosynthetic Pathways and Precursors of Luffolide

Proposed Biogenetic Route of Luffolide as a Sesterterpenoid

This compound is classified as a sesterterpenoid, implying its biosynthesis proceeds through the GFPP intermediate. researchgate.netrsc.org The structural diversity observed in sesterterpenoids arises from the subsequent cyclization and modification of this linear precursor, catalyzed by sesterterpene synthases (StTSs) and other tailoring enzymes. researchgate.netpnas.org While a specific detailed biogenetic pathway for this compound has been proposed, the complete enzymatic cascade is still an area of research. Studies suggest that the complex polycyclic structure of this compound, which includes a decahydro-1H-phenanthrene core and a furan-3-yl group, is formed through a series of cyclizations, rearrangements, and oxidation reactions from GFPP. rsc.org

This compound as a Biogenetic Intermediate Towards Related Sesterterpenoids (e.g., Petrosaspongiolides)

Research suggests that this compound may serve as a biogenetic intermediate in the formation of other related sesterterpenoids, such as the petrosaspongiolides. ird.fr Both this compound and petrosaspongiolides are found in marine sponges and share structural features, including a γ-hydroxybutenolide moiety. mdpi.compitt.edu The proposed biosynthetic relationship indicates that transformations of the this compound skeleton could lead to the diverse structures observed within the petrosaspongiolide family. ird.fr For instance, petrosaspongiolides M-R also contain a γ-hydroxybutenolide and a hemiacetal function, showing structural similarities to manoalide (B158911), a related sesterterpene with anti-inflammatory properties, which might imply a common biosynthetic origin or interconversion pathway involving this compound. mdpi.comresearchgate.net

Enzymatic Systems and Genomics Associated with Sesterterpene Biosynthesis

The biosynthesis of sesterterpenes is catalyzed by sesterterpene synthases (StTSs), which are a class of terpene synthases (TPS). pnas.org In many organisms, particularly fungi, StTSs are bifunctional enzymes containing both a prenyltransferase (PT) domain that synthesizes GFPP and a terpene synthase domain that catalyzes the cyclization of GFPP into various sesterterpene scaffolds. pnas.orgscispace.com While fungal StTSs have been more extensively studied, research is ongoing to identify and characterize the enzymatic systems involved in sesterterpene biosynthesis in other organisms, including marine sponges. pnas.orgscispace.comresearchgate.net

Genomic studies in marine organisms, such as dictyoceratid sponges (which include the genus Luffariella), are beginning to shed light on the genetic basis of terpenoid biosynthesis. researchgate.net These studies aim to identify the genes encoding prenyltransferases and terpene cyclases involved in the production of sponge sesterterpenoids. researchgate.net The identification of potential candidates for dictyoceratid sesterterpene prenyltransferases has been reported, indicating progress in understanding the genetic machinery underlying the biosynthesis of these compounds in sponges. researchgate.net However, the complete suite of enzymes and the specific genes responsible for this compound biosynthesis in Luffariella species are still under investigation. acs.org

Comparative Biosynthesis within the Luffariella Genus

The genus Luffariella is known to produce a diverse array of sesterterpenoids, including this compound, manoalide, luffariellins, and luffarins. researchgate.netrsc.orgmdpi.commdpi.com The production of specific sesterterpenoid profiles can vary depending on the Luffariella species and even the collection site. rsc.org This variation suggests the presence of divergent biosynthetic pathways or differential expression of biosynthetic genes within the genus. While all these compounds are derived from GFPP, the downstream enzymatic modifications, such as cyclization patterns, oxidation states, and functional group additions, lead to the observed structural diversity. rsc.org Comparative biosynthetic studies within the Luffariella genus can provide insights into the evolutionary mechanisms, such as gene duplication, loss, and fusion, that have shaped the diverse sesterterpene repertoire found in these sponges. rsc.org

Chemical Synthesis and Total Synthesis of Luffolide

Enantioselective Total Synthesis of Luffolide

The first enantioselective synthesis of this compound has been reported, utilizing a strategy that establishes the absolute configuration of the molecule. patsnap.comwikipedia.orgnih.govacs.org This approach is crucial for obtaining biologically relevant enantiopure compounds.

A key starting material in the enantioselective total synthesis of this compound is methyl isoanticopalate. patsnap.comwikipedia.orgnih.govacs.org This tricyclic diterpenoid compound, also referred to as methyl ent-isocopalate, is recognized as a valuable precursor for the synthesis of natural products belonging to the spongiane family. colab.ws Methyl isoanticopalate is obtained from sclareol, a natural chiral building block, and its inherent tricyclic framework and defined stereochemistry make it an excellent starting point for constructing the this compound skeleton. nih.gov The synthetic route from methyl isoanticopalate involves its transformation into a crucial aldehyde intermediate. wikipedia.orgnih.govacs.orgnih.gov

While a detailed, step-by-step retrosynthetic analysis is complex, a key strategic disconnection in the synthesis of this compound involves the formation of the side chain containing the γ-hydroxybutenolide moiety. The reported synthesis indicates that a key aldehyde intermediate, derived from methyl isoanticopalate, is coupled with a furan-containing unit. patsnap.comwikipedia.orgnih.govacs.org The subsequent transformation of the furan (B31954) ring to the γ-hydroxybutenolide suggests a retrosynthetic step involving oxidative cleavage of the furan. The construction of the complex polycyclic core relies on the pre-existing structure and stereochemistry of the methyl isoanticopalate starting material.

Starting Materials and Key Building Blocks (e.g., Methyl Isoanticopalate)

Advanced Synthetic Methodologies Applied in this compound Construction

The synthesis of this compound involves the application of various advanced synthetic methodologies to construct the carbon skeleton and introduce the necessary functional groups with control over stereochemistry.

Oxidative transformations play a significant role in the synthesis of this compound and related natural products. Photochemical oxidation is specifically employed in the synthesis route from methyl isoanticopalate to convert an intermediate formed by the addition of a furan moiety to a γ-hydroxybutenolide. patsnap.comwikipedia.orgnih.gov This transformation is a known method for the synthesis of γ-hydroxybutenolides from furans. nih.gov Dess-Martin periodinane (DMP) oxidation is a widely used mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones in organic synthesis, including the synthesis of complex molecules and natural products. While not explicitly detailed in the provided snippets for every step of the this compound synthesis, such mild oxidation conditions are often necessary when dealing with sensitive intermediates.

Carbon-carbon bond formation reactions are fundamental to assembling the molecular framework of this compound. Organolithium additions are utilized in the reported synthesis, specifically the addition of 3-furyllithium to the key aldehyde intermediate derived from methyl isoanticopalate. patsnap.comwikipedia.orgnih.gov Organolithium reagents are powerful nucleophiles frequently used to form carbon-carbon bonds through addition to carbonyl compounds like aldehydes and ketones. The Wittig reaction is another powerful and versatile carbon-carbon bond-forming reaction used to synthesize alkenes from carbonyl compounds and phosphorus ylides. It is a common tool in the total synthesis of natural products due to its ability to form carbon-carbon double bonds with control over stereochemistry.

Stereocontrolled functionalizations are essential for establishing the correct absolute and relative configuration of stereocenters in enantioselective synthesis. Epoxidation, the formation of a three-membered cyclic ether from an alkene, is a significant method for introducing oxygen functionalities and creating new stereocenters. nih.gov In the synthesis of this compound, epoxidation of a hydroxybutenolide intermediate has been reported. acs.org The oxidation of the furan ring to a γ-hydroxybutenolide, as discussed earlier, is also a functionalization step that is part of the synthetic route to this compound. patsnap.comwikipedia.orgnih.gov This transformation introduces the characteristic butenolide moiety found in this compound and related sesterterpenolides. patsnap.comwikipedia.orgnih.govacs.org

Isomerization and Rearrangement Strategies (e.g., Double Bond Isomerization, Epoxide Rearrangement)

Isomerization and rearrangement strategies play a role in the synthetic approaches towards this compound and related sesterterpenoids. In one synthetic route related to the preparation of this compound, a key sequence involved the formation and subsequent rearrangement of epoxides. Following the photochemical oxidation of a conjugated furan intermediate, a butenolide compound was obtained. researchgate.net Chemoselective oxidation of this butenolide using a recrystallized oxaziridinium salt delivered a mixture of diastereomeric epoxides. researchgate.net This mixture of epoxides (in a 3/2 ratio) was then subjected to conditions that induced rearrangement to the corresponding aldehydes. researchgate.net Subsequent equilibration under specific conditions, following a procedure described for the preparation of this compound, yielded the thermodynamically stable aldehyde compound. researchgate.net This highlights the utility of epoxide formation and acid-catalyzed or base-catalyzed rearrangement as a method for functional group interconversion and stereochemical control within the complex sesterterpene framework.

Development of Optically Pure this compound Analogues through Synthetic Approaches

The development of synthetic routes to access this compound in an optically pure form is crucial for establishing its absolute configuration and for potential further studies. The first enantioselective synthesis of this compound has been reported, providing access to the compound with defined stereochemistry. acs.orgacs.orgfigshare.com This synthesis established the absolute configuration of this compound. acs.org The approach described involved starting from methyl isoanticopalate, a naturally occurring compound with established stereochemistry, as a key intermediate. acs.org The synthesis proceeded through a series of steps to construct the this compound framework with control over the newly formed stereocenters. Another strategy explored for obtaining optically pure compounds in related syntheses involves lipase-catalyzed kinetic resolution of racemic intermediates, although this method is inherently limited to a theoretical yield of 50%. acs.org Dynamic kinetic resolution (DKR) has been investigated as an alternative to potentially overcome this yield limitation by racemizing the undesired enantiomer in situ, allowing it to be converted into the desired product. acs.orgfrontiersin.org However, finding suitable conditions for selective racemization under the necessary reaction conditions for DKR can be challenging. acs.org While the specific details of how enantiopurity was maintained or introduced throughout the entire first enantioselective synthesis of this compound are elaborated within the primary literature acs.orgacs.org, the successful execution demonstrates that stereocontrol was effectively managed to deliver the optically active natural product.

Chemical Reactivity, Stability, and Transformation Products of Luffolide

Intrinsic Chemical Instability of Luffolide

This compound is described as relatively unstable researchgate.net. This inherent instability drives its propensity to undergo chemical transformations, particularly complex cyclization reactions researchgate.net.

Characterization of this compound Cyclization and Rearrangement Products (e.g., Hexacyclic Products 5 and 6)

A key aspect of this compound's reactivity is its tendency to undergo complex cyclization reactions, yielding hexacyclic products, specifically referred to as products 5 and 6 researchgate.net. These hexacyclic compounds are formed as a result of the transformation of the this compound structure researchgate.net. The structural details and specific characteristics of these hexacyclic products (5 and 6) have been investigated researchgate.net.

Controlled Derivatization and Functionalization of this compound

While the intrinsic instability of this compound leads to spontaneous transformations, controlled derivatization and functionalization could potentially be explored to modify its properties or stability. However, specific details on controlled derivatization or functionalization of this compound were not prominently found in the search results, beyond the mention of chemical synthesis and derivatization of natural products in a broader context archive.org.

Reaction Mechanisms of this compound Transformations

The transformation of this compound involves complex cyclization reactions researchgate.net. While the search results confirm these transformations and the resulting hexacyclic products, detailed reaction mechanisms specifically for this compound's cyclization and rearrangement were not explicitly provided. General principles of reaction mechanisms, including concepts like intermediates and transition states, are fundamental to understanding how organic molecules like this compound undergo transformations youtube.comyoutube.com. Transformation products in general can arise from various mechanisms such as oxygen transfer, single electron transfer, and addition reactions, depending on the chemical environment and presence of oxidants or radicals nih.gov.

Molecular and Cellular Mechanisms of Luffolide S Biological Actions

Phospholipase A2 (PLA2) Inhibition by Luffolide

This compound is recognized as a potent inhibitor of phospholipase A2 (PLA2) enzymes. archive.orgresearchgate.net PLA2 enzymes play a crucial role in the hydrolysis of membrane phospholipids (B1166683), releasing free fatty acids, such as arachidonic acid, and lysophospholipids, which are precursors to various inflammatory mediators. youtube.comcvphysiology.commdpi.comsi.edu Inhibition of PLA2 activity is therefore a key strategy for modulating inflammatory responses. si.edupatsnap.com

Specificity Towards Secretory PLA2 (sPLA2) Isoforms

Research indicates that this compound exhibits specificity towards secretory PLA2 (sPLA2) isoforms. researchgate.netcsic.esresearchgate.net sPLA2s are a diverse group of enzymes involved in various physiological and pathological processes, including inflammation. patsnap.commdpi.com this compound has demonstrated potent inhibitory activity against bee venom sPLA2, with an IC50 value reported as low as 0.04 μM. researchgate.net This suggests a strong interaction with certain sPLA2 types.

Detailed Mechanism of Enzyme Inactivation (e.g., Covalent Modification, Schiff Base Formation with α,β-Unsaturated Aldehyde)

The mechanism by which this compound inactivates PLA2 involves covalent modification. archive.org Specifically, the anti-inflammatory activity of this compound has been related to the inactivation of secretory PLA2. researchgate.netcsic.es Studies on related sesterterpenoids with similar structural features, such as petrosaspongiolide M, have shown that covalent binding to PLA2 can occur through the formation of a Schiff base. This involves the reaction of an amino group on the PLA2 enzyme with an aldehyde or hemiacetal function present in the inhibitor's structure. nih.gov this compound contains an α,β-unsaturated aldehyde moiety nih.gov, which is a functional group capable of undergoing such reactions, leading to irreversible inhibition of the enzyme. researchgate.net

Interaction at Dual Active Sites of PLA2

Some studies suggest that certain non-specific inhibitors, including aldehyde terpenoids, can interact with sPLA2 at dual active sites. tandfonline.com This dual interaction, potentially involving the catalytic site and an additional inhibitor interaction site at the interfacial allosteric binding region, could contribute to the effectiveness of their inhibitory action. tandfonline.com While the specific interaction of this compound at dual sites requires further detailed investigation, the presence of the aldehyde function and its potent inhibitory activity align with this proposed mechanism for similar compounds.

Comparison of this compound's Mechanistic Profile with Related Sesterterpenoids (e.g., Manoalide (B158911), Cacospongionolide F)

This compound shares a similar anti-inflammatory mechanism with manoalide, another sesterterpenoid from marine sponges, both of which are known to inactivate secretory PLA2. researchgate.netcsic.es Manoalide is also an irreversible inhibitor of PLA2, and its mechanism involves the permanent blockage of the enzyme through reaction with lysine (B10760008) residues. wikipedia.orgthegoodscentscompany.com This is facilitated by functional groups like the gamma-hydroxybutenolide ring and a hemiacetal group. wikipedia.org While both this compound and manoalide target sPLA2 via inactivation, their precise reactive groups and binding interactions may differ in detail. In contrast, the sesterterpenoid cacospongionolide F has been shown to exert its biological effects, including anti-inflammatory activity, partly through the inhibition of the nuclear factor-κB (NF-κB) pathway, in addition to potentially affecting PLA2. researchgate.netcsic.es This highlights variations in the mechanistic profiles among related sesterterpenoids.

Investigating Other Enzyme Inhibition Profiles of this compound

While the primary focus of research on this compound's enzymatic inhibition has been on PLA2, some sesterterpenoids have been reported to inhibit other enzymes. For example, dysidiolide, a related sesterterpenoid, is known as an inhibitor of the cyclin-dependent kinase CDC25. mdpi.com Although specific data on this compound's inhibition of enzymes other than PLA2 is less extensively documented in the provided context, the structural diversity within the sesterterpenoid class suggests the potential for interactions with other enzymatic targets. Future research may reveal additional enzyme inhibition profiles for this compound.

This compound's Influence on Cellular Inflammatory Pathways (e.g., Arachidonic Acid Cascade)

By inhibiting PLA2, this compound directly impacts the cellular inflammatory pathways, particularly the arachidonic acid cascade. PLA2-mediated hydrolysis of phospholipids releases arachidonic acid, which is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into potent pro-inflammatory mediators such as prostaglandins, thromboxanes, and leukotrienes. youtube.comcvphysiology.comsi.edumdpi.comnih.govnih.gov By inactivating sPLA2, this compound reduces the liberation of arachidonic acid, thereby limiting the production of these downstream inflammatory eicosanoids. patsnap.com This disruption of the arachidonic acid cascade is a key mechanism underlying the anti-inflammatory properties observed for this compound and other PLA2 inhibitors. si.edu

Structure Activity Relationship Sar Studies of Luffolide and Its Analogues

Identification of Key Pharmacophoric Features for PLA₂ Inhibition

Research into Luffolide and related sesterterpenoids has identified specific structural elements critical for their PLA₂ inhibitory activity. Terpenoids, such as sesterterpenes containing a γ-hydroxybutenolide moiety, are recognized for their anti-inflammatory activity through the inhibition of various secreted forms of PLA₂. researchgate.net Manoalide (B158911), a sesterterpene antibiotic structurally related to this compound, is a well-studied example that exhibits potent PLA₂ inhibition. researchgate.net

Role of the γ-Hydroxybutenolide Moiety

The γ-hydroxybutenolide moiety is a prominent structural core found in many bioactive marine natural products, including this compound and manoalide. researchgate.netnio.res.in This functional group has been highlighted as an important feature for the anti-inflammatory properties and PLA₂ inhibitory activity observed in these compounds. researchgate.netnio.res.in In manoalide, this moiety is involved in the irreversible binding to lysine (B10760008) residues in the PLA₂ enzyme, leading to the formation of a covalent inhibitor-enzyme adduct. researchgate.net This covalent modification mechanism contributes significantly to the inhibitory effect. researchgate.net Petrosaspongiolide M, another compound containing a γ-hydroxybutenolide moiety, also demonstrates potent inhibition of bee venom PLA₂ through covalent binding involving a hemiacetal function on the butenolide ring. mdpi.com

Significance of Unsaturated Aldehyde Functionality

While not explicitly stated for this compound in the provided snippets, related PLA₂ inhibitors like manoalide possess masked aldehyde functions that are crucial for their mechanism of action involving covalent binding to lysine residues in PLA₂. researchgate.net Unsaturated aldehydes, in general, are reactive electrophilic molecules that can covalently modify proteins by reacting with nucleophilic sites. nih.gov This type of reactivity is consistent with the irreversible inhibition observed for some sesterterpenoid PLA₂ inhibitors. The presence and accessibility of such reactive centers, potentially derived from or related to an unsaturated aldehyde functionality within the this compound structure, would be significant for its inhibitory mechanism.

Design and Synthesis of this compound Analogues for SAR Probing

To systematically investigate the SAR of this compound, researchers design and synthesize various analogues. This involves modifying specific parts of the this compound structure to understand the contribution of each functional group and structural motif to its biological activity. The synthesis of analogues allows for the creation of compounds with targeted alterations, which can then be tested for their PLA₂ inhibitory potency and other relevant biological activities. acs.orgnih.gov For instance, studies on related sesterterpenoids like the luffariolides, which are also obtained from Luffariella species, involve the synthesis of analogues to study their biological activity. mdpi.comacs.org Synthetic routes are developed to access these complex structures and their modified versions. acs.org

Computational Approaches in this compound SAR Analysis and Molecular Modeling

Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, play an increasingly important role in SAR studies of compounds like this compound. archive.orgunifap.brmdpi.com These methods can help to understand the interaction between this compound or its analogues and the PLA₂ enzyme at a molecular level. unifap.brmdpi.com Molecular docking studies, for example, can predict the binding orientation and affinity of inhibitors within the enzyme's active site. mdpi.comescholarship.org QSAR analysis can build predictive models that correlate structural descriptors of a series of compounds with their biological activity, helping to identify key structural features that influence potency. unifap.brmdpi.com While specific computational studies on this compound were not detailed in the provided context, these methods are widely applied in the study of PLA₂ inhibitors and other natural products to guide analogue design and interpret experimental SAR data. mdpi.commdpi.comescholarship.orgnih.govrsc.org

Development of this compound-Based Chemical Probes for Biological Target Validation

Chemical probes are small molecules designed to selectively modulate the function of a specific protein target in biological systems. opentargets.orgthermofisher.compromega.comrjeid.com The development of this compound-based chemical probes would involve synthesizing analogues optimized for potency, selectivity, and cellular permeability, potentially incorporating tags for visualization or immobilization. opentargets.orgpromega.com These probes could be invaluable tools for further validating PLA₂ as a therapeutic target and for studying the specific roles of different PLA₂ isoforms in various biological processes and diseases. opentargets.orgthermofisher.compromega.comrjeid.com High-quality chemical probes are essential for target validation in drug discovery and for understanding complex biological mechanisms. opentargets.orgpromega.comrjeid.com

Advanced Analytical Methodologies in Luffolide Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of complex mixtures of metabolites, providing accurate mass measurements that can help determine elemental compositions. mdpi.com In the context of Luffolide research, HRMS, often coupled with liquid chromatography (LC-HRMS), is valuable for metabolite profiling of extracts from Luffariella sponges. This allows for the comprehensive assessment of various biochemical compounds present in the biological sample, including this compound and other sesterterpenoids. rsc.orgweizmann.ac.il HRMS can identify unknown metabolites based on their accurate mass and fragmentation patterns. mdpi.com For instance, HRMS (ESI+) has been used to determine the calculated and found masses for compounds related to sesterterpenes, aiding in their identification and structural confirmation. pitt.edursc.orgsemanticscholar.org

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are essential for isolating and purifying this compound from crude extracts and for separating components in reaction mixtures during synthetic efforts. Column chromatography is a widely used method for extracting and purifying compounds from complex natural mixtures based on differences in polarity, size, and other properties. column-chromatography.comirejournals.com High-Performance Liquid Chromatography (HPLC) is particularly powerful for achieving high-resolution separation and is frequently used in the purification of natural products and synthetic compounds. chromtech.com In the isolation of sesterterpenes from Luffariella species, silica (B1680970) gel column chromatography and reverse phase HPLC have been employed to fractionate extracts and yield pure compounds like this compound and related sesterterpenoids. ird.frnih.gov Semi-preparative HPLC over normal phase silica has also been utilized for the purification of manoalide-related sesterterpenes. nih.gov Centrifugal Partition Chromatography (CPC), which uses two immiscible liquid phases, offers advantages for preparative separation by eliminating the need for a solid stationary phase, potentially reducing sample loss due to irreversible adsorption. rotachrom.com

Spectroscopic Analysis for Confirmation of Synthetic Intermediates and Products

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for the structural elucidation and confirmation of this compound, as well as its synthetic intermediates and products. NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. researchgate.netunimi.itmdpi.com Analysis of chemical shifts, coupling constants, and signal intensities allows for the assignment of specific atoms within the molecular structure. nih.govpitt.edursc.org Two-dimensional NMR techniques (e.g., NOESY, HSQC) can provide additional spatial and connectivity information, aiding in the complete assignment of complex structures. unimi.it IR spectroscopy can confirm the presence of specific functional groups, such as hydroxyl and carbonyl moieties, which are characteristic of this compound's structure. nih.govunimi.itmdpi.com The structural determination of this compound has involved the analysis of its ¹H-NMR, ¹³C-NMR, IR, UV, and EIMS spectral data. researchgate.net Comparison of spectroscopic data of synthetic compounds with reported data for natural products or known intermediates is a standard practice for confirmation. pitt.edursc.orgresearchgate.netresearchgate.net X-ray crystallographic analysis has also been used to definitively determine the structure of this compound. researchgate.net

Examples of Spectroscopic Data in Sesterterpene Research:

While specific detailed spectroscopic data tables for this compound itself were not extensively found in the search results, data for related sesterterpenes like 24-O-ethylmanoalide illustrate the type of information obtained from these analyses.

NMR Data for 24-O-ethylmanoalide (CDCl₃): nih.gov

¹H NMR (400 MHz): Characteristic signals for the ethoxy group at δΗ 3.55, 3.83 (2H, m, H-26) and δΗ 1.23, 1.24 (3H, t, J = 7.0 Hz, H-27).

¹³C NMR (100 MHz): Signals for the ethoxy group at δC 64.0, 64.3 (C-26) and δC 15.3, 15.4 (C-27). The C-24 resonated at δC 97.1, 97.2.

IR Data for 24-O-ethylmanoalide (CHCl₃): nih.gov

νmax 3410 cm⁻¹ (hydroxyl), 1790 and 1762 cm⁻¹ (γ-hydroxybutenolide), 1098 cm⁻¹ (ether).

EIMS Data for 24-O-ethylmanoalide: nih.gov

Molecular peak at m/z 444 [M]⁺. Intense peak at m/z 137, with fragment ions at m/z 121, 107, and 95.

These examples demonstrate how spectroscopic data are used to confirm the presence of specific functional groups and structural features, and how mass spectrometry provides molecular weight information and fragmentation patterns useful for structural elucidation.

Interactive Data Table (Illustrative based on available data):

While a comprehensive table solely for this compound's detailed spectroscopic data wasn't directly available, the following table illustrates the type of NMR data commonly reported for sesterterpenes in research, using the example of 24-O-ethylmanoalide from the search results.

| Position | δC (ppm) | δH (ppm) (J, Hz) |

|---|---|---|

| 1 | 170.3, 170.4 | - |

| 2 | 117.5, 118.4 | 6.02, 6.19 (s) |

| 3 | 167.4, 167.7 | - |

| 4 | 62.3, 63.2 | 4.78, 4.86 (dd, 3.4, 10.5) |

| 5 | 28.8, 29.1 | 2.20 (m) |

| ... | ... | ... |

| 24 | 97.1, 97.2 | - |

| 26 | 64.0, 64.3 | 3.55, 3.83 (m) |

| 27 | 15.3, 15.4 | 1.23, 1.24 (t, 7.0) |

Future Perspectives in Luffolide Research

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of complex marine natural products like Luffolide often involves intricate enzymatic pathways. While progress has been made in understanding the genomics and enzymology of sesterterpene biosynthesis in general, the specific genes and enzymes responsible for the complete biosynthetic route to this compound remain to be fully elucidated. Future research should focus on identifying the gene clusters involved in this compound production in its native producers, such as Luffariella species. researchgate.net Techniques such as genome sequencing, transcriptomics, and proteomics of the source organisms and their potential microbial symbionts could help pinpoint the specific enzymes catalyzing each step of this compound biosynthesis. researchgate.netrsc.org Understanding these pathways at a molecular level is crucial for potential future metabolic engineering efforts aimed at enhancing this compound production or generating novel analogs through synthetic biology approaches. researchgate.net

Development of Novel and More Efficient Synthetic Routes

The isolation of this compound from natural sources can be challenging due to its potentially low concentration in marine sponges and concerns regarding sustainable harvesting nih.gov. While the first enantioselective synthesis of this compound has been reported, the development of novel and more efficient synthetic routes remains a critical future perspective thegoodscentscompany.comacs.orgacs.org. Current synthetic strategies for complex sesterterpenes can face challenges, such as optimizing specific reaction steps and achieving high stereoselectivity pitt.edu. Future research should explore innovative chemical methodologies, potentially utilizing biocatalysis or organocatalysis, to develop more convergent, cost-effective, and environmentally friendly synthetic pathways to this compound. rsc.org Developing practical total or semi-synthetic routes would ensure a reliable supply of this compound for further research and potential therapeutic development, independent of natural source availability.

Identification of Additional Molecular Targets and Biological Pathways

This compound's known anti-inflammatory activity is linked to the inhibition of secretory PLA2 mdpi-res.comnih.govresearchgate.netresearchgate.netcsic.es. However, many natural products exert their effects through multiple molecular targets and influence various biological pathways. Future research should aim to comprehensively identify additional molecular targets and biological pathways modulated by this compound. Given the diverse activities observed for other sesterterpenoids, including anticancer, antimicrobial, and immunomodulatory effects, this compound may possess a broader spectrum of biological activities yet to be discovered. researchgate.netrsc.orgrsc.org High-throughput screening assays, proteomic profiling, and advanced computational approaches could be employed to identify new protein interactions and delineate the cellular signaling networks affected by this compound treatment. nih.govcsic.es This would provide a more complete understanding of its pharmacological profile and potential therapeutic applications beyond inflammation.

Exploration of this compound’s Interactions with Other Biological Systems

The ecological role of this compound in its natural marine environment, particularly its interactions with other organisms and the microbiome associated with the host sponge, represents an important area for future exploration. Sesterterpenoids are known to mediate interactions between organisms and their environment, acting as chemical defenses and communication signals. rsc.orgrsc.org Future studies could investigate how this compound influences the microbial communities associated with Luffariella sponges and whether these microbes play a role in this compound production or modification. rsc.org Furthermore, exploring this compound's interactions with other biological systems, such as the host immune system in more detail or its potential influence on cellular processes not directly related to inflammation, could reveal novel biological functions and therapeutic opportunities. Research into the interactions of natural compounds with complex biological matrices can utilize techniques like proteomics and advanced microscopy to understand molecular events at interfaces. mdpi.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.